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Compound of Interest

Compound Name: AG 555

Cat. No.: B133566

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG 555 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor
(EGFR) tyrosine kinase. This document provides a comprehensive technical overview of
Tyrphostin AG 555, detailing its chemical properties, mechanism of action, and its effects on
cellular processes such as cell cycle progression and viral replication. This guide synthesizes
key quantitative data, outlines detailed experimental protocols, and provides visual
representations of the signaling pathways influenced by this compound.

Chemical Properties
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Property Value

(2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-
phenylpropyl)-2-propenamide

Chemical Name

Synonyms Tyrphostin B46, AG-555
Molecular Formula C19H18N203

Molecular Weight 322.36 g/mol

CAS Number 133550-34-2
Appearance Powder

Solubility DMSO (= 100 mg/mL)

Mechanism of Action

Tyrphostin AG 555 primarily functions as a competitive inhibitor of ATP binding to the tyrosine
kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent
activation of downstream signaling cascades. Beyond its effects on EGFR, Tyrphostin AG 555
has been shown to indirectly inhibit Cyclin-Dependent Kinase 2 (Cdk2) activation, a key
regulator of the G1/S phase transition in the cell cycle.[1][2] This dual-faceted inhibition
contributes to its efficacy in arresting cell proliferation.

Furthermore, Tyrphostin AG 555 has demonstrated the ability to selectively suppress Bovine
Papillomavirus type 1 (BPV-1) transcription.[3] This is achieved through the activation of the
MAP kinase pathway, leading to the binding of phosphorylated Jun/ATF-2 to a specific
regulatory sequence within the viral genome.[3]

Quantitative Data

The inhibitory activity of Tyrphostin AG 555 has been quantified across various cellular
contexts. The following table summarizes key ICso values.
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Target/Process Cell Line/System ICso0 Value Reference
EGFR Kinase Activity Cell-free assay 0.7 uM [3]
ErbB2/neu Kinase
o Cell-free assay 35 uM [3]
Activity
HPV16-immortalized
Cell Growth ) 6.4 uM [3]
keratinocytes
_ _ A-498, Caki-1, Caki-2
Cell Proliferation ) 3-16 uM [3]
renal carcinoma cells
RT4,J82, T24
Cell Proliferation transitional carcinoma 3 - 16 uM [3]
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The inhibitory effects of Tyrphostin AG 555 on cellular signaling are multifaceted, primarily

revolving around the EGFR and cell cycle regulatory pathways.

Cytoplasm

Activates

p21/p27

Cell Membrane

Binds
EGF EGFR M|

Inhibits

i
Autophosphorylation
”””””””””” Tyrphostin AG 555

Raf

MEK
Nucleus
Promotes G1/S

Transition

R Cdk2/Cyclin E

Activation

Cell Proliferation

Click to download full resolution via product page

Figure 1: EGFR and Cell Cycle Inhibition by Tyrphostin AG 555.
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The diagram above illustrates the canonical EGFR signaling pathway leading to cell
proliferation. Tyrphostin AG 555 acts as an inhibitor at two key points: directly on EGFR
autophosphorylation and on the activation of the Cdk2/Cyclin E complex, which is crucial for
the G1 to S phase transition in the cell cycle.
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Figure 2: Inhibition of BPV-1 Transcription by Tyrphostin AG 555.

This workflow demonstrates how Tyrphostin AG 555 selectively inhibits Bovine Papillomavirus
(BPV-1) transcription. It activates the MAP kinase pathway, leading to the phosphorylation of
Jun/ATF-2. This phosphorylated complex then binds to the viral DNA, shifting the function of
the viral E2 protein towards repression, thereby suppressing viral transcription.[3]

Experimental Protocols
Cell Proliferation Assay (General Protocol)

This protocol is a general guideline for assessing the anti-proliferative effects of Tyrphostin AG
555 on adherent cancer cell lines.

Materials:

Target cancer cell line (e.g., A-498, Caki-1, RT4)
o Complete growth medium (specific to the cell line)
e Tyrphostin AG 555 (stock solution in DMSO)

e 96-well microplates

e MTT or XTT reagent

¢ Solubilization buffer (for MTT assay)

e Microplate reader

Procedure:

e Cell Seeding:

o Trypsinize and count cells.
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o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete growth medium.

o Incubate for 24 hours at 37°C in a humidified 5% COz atmosphere to allow for cell
attachment.

e Compound Treatment:

o Prepare serial dilutions of Tyrphostin AG 555 in complete growth medium from a
concentrated stock solution. A typical final concentration range is 1 uM to 100 pM.

o Include a vehicle control (DMSO) at the same concentration as in the highest Tyrphostin
AG 555 treatment.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
different concentrations of Tyrphostin AG 555.

o Incubate for 48-72 hours.

 Viability Assessment (MTT Assay):

o

Add 10 pL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

[¢]

[e]

Carefully remove the medium and add 100 uL of solubilization buffer to each well.

[e]

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan
crystals.

o Data Acquisition:
o Measure the absorbance at 570 nm using a microplate reader.
o Calculate the percentage of cell viability relative to the vehicle-treated control cells.

o Determine the ICso value by plotting cell viability against the log of the Tyrphostin AG 555
concentration and fitting the data to a sigmoidal dose-response curve.
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Inhibition of Moloney Murine Leukemia Virus (Mo-MuLV)
Replication

This protocol outlines the key steps to assess the antiviral activity of Tyrphostin AG 555 against
Mo-MuLV in chronically infected NIH/3T3 cells.[4][5]

Materials:

NIH/3T3-Mo-MuLV chronically infected cells

o Complete growth medium (DMEM with 10% FBS)

e Tyrphostin AG 555 (100 uM in DMSO)

* Reagents for RNA extraction

e Reagents for RT-gPCR

e Primers and probes for Mo-MuLV gag gene and a housekeeping gene (e.g., GAPDH)
Procedure:

e Cell Treatment:

o Seed NIH/3T3-Mo-MuLV cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with 100 uM Tyrphostin AG 555 or a vehicle control (DMSO) for 24-48
hours.

¢ RNA Extraction:

o After the incubation period, wash the cells with PBS and lyse them using a suitable lysis
buffer.

o Extract total RNA using a commercial RNA extraction kit according to the manufacturer's
instructions.

o Quantify the RNA concentration and assess its purity.
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» Reverse Transcription:

o Synthesize cDNA from 1 pg of total RNA using a reverse transcriptase enzyme and
random hexamer primers.

e Quantitative PCR (qPCR):

o Perform gPCR using primers and a probe specific for the Mo-MuLV gag gene to quantify
the viral RNA levels.

o In a separate reaction, amplify a housekeeping gene (e.g., GAPDH) to normalize the data.

o Use the 2-AACt method to calculate the relative fold change in viral RNA expression in
Tyrphostin AG 555-treated cells compared to the vehicle control.

e Analysis of Viral Protein Synthesis (Western Blot):
o Lyse treated and control cells and quantify total protein concentration.
o Separate proteins by SDS-PAGE and transfer to a PVYDF membrane.

o Probe the membrane with a primary antibody specific for a Mo-MuLV protein (e.g., p30
Gag).

o Use a secondary antibody conjugated to HRP and detect the signal using an enhanced
chemiluminescence (ECL) substrate.

o Normalize the viral protein levels to a loading control (e.g., B-actin).

Conclusion

Tyrphostin AG 555 is a valuable research tool for investigating EGFR-dependent signaling and
its role in cell proliferation and disease. Its multifaceted mechanism of action, encompassing
the inhibition of both a key receptor tyrosine kinase and a critical cell cycle regulator, makes it a
compound of interest for further studies in oncology and virology. The provided data and
protocols serve as a foundational guide for researchers and drug development professionals
exploring the therapeutic potential of Tyrphostin AG 555.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.benchchem.com/product/b133566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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